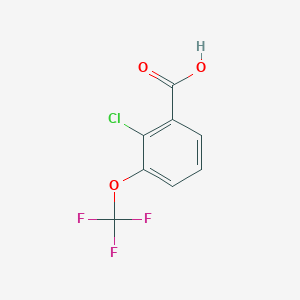![molecular formula C20H19ClN4O2 B14014475 4-[4-(4-Carbamimidoylphenoxy)phenoxy]benzenecarboximidamide CAS No. 55368-35-9](/img/structure/B14014475.png)
4-[4-(4-Carbamimidoylphenoxy)phenoxy]benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(4-Carbamimidoylphenoxy)phenoxy]benzenecarboximidamide is a complex organic compound with the molecular formula C20H18N4O2. This compound is known for its unique structure, which includes multiple phenoxy groups and carbamimidoyl functionalities. It has a molecular weight of 419.31 g/mol and is used in various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Carbamimidoylphenoxy)phenoxy]benzenecarboximidamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of Intermediate Compounds: The initial steps involve the preparation of intermediate compounds through reactions such as nitration, reduction, and etherification.
Coupling Reactions: The intermediate compounds are then coupled using reagents like sodium hydride (NaH) and dimethylformamide (DMF) to form the desired phenoxy linkages.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(4-Carbamimidoylphenoxy)phenoxy]benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into reduced forms.
Substitution: The phenoxy groups in the compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of catalysts like iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted phenoxy compounds .
Aplicaciones Científicas De Investigación
4-[4-(4-Carbamimidoylphenoxy)phenoxy]benzenecarboximidamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antiprotozoal and antifungal activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mecanismo De Acción
The mechanism of action of 4-[4-(4-Carbamimidoylphenoxy)phenoxy]benzenecarboximidamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[5-(4-Carbamimidoylphenoxy)pentoxy]benzenecarboximidamide
- 4-(3-{1-[3-(4-carbamimidoylphenoxy)propyl]piperidin-4-yl}propoxy)benzene-1-carboximidamide
Comparison
Compared to similar compounds, 4-[4-(4-Carbamimidoylphenoxy)phenoxy]benzenecarboximidamide is unique due to its specific arrangement of phenoxy and carbamimidoyl groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Propiedades
Número CAS |
55368-35-9 |
|---|---|
Fórmula molecular |
C20H19ClN4O2 |
Peso molecular |
382.8 g/mol |
Nombre IUPAC |
4-[4-(4-carbamimidoylphenoxy)phenoxy]benzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C20H18N4O2.ClH/c21-19(22)13-1-5-15(6-2-13)25-17-9-11-18(12-10-17)26-16-7-3-14(4-8-16)20(23)24;/h1-12H,(H3,21,22)(H3,23,24);1H |
Clave InChI |
VOQHZTLRMMTEKS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=N)N)OC2=CC=C(C=C2)OC3=CC=C(C=C3)C(=N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2,2'-[Sulfonylbis(methylene)]di(2,3-dihydro-1H-inden-1-one)](/img/structure/B14014435.png)

![Ethoxy-[(4-nitrophenyl)methylsulfanyl]methanethione](/img/structure/B14014444.png)


![N,N-bis(2-chloroethyl)-4-[(2-fluorophenyl)iminomethyl]-3-methylaniline](/img/structure/B14014464.png)



